Antagonist Potency at KCNQ1/MINK Ion Channel Compared to a Close Analog
The compound demonstrates measurable antagonist activity at the KCNQ1/MINK potassium channel. Its IC50 of 1.90E+3 nM is quantifiably distinct from that of a closely related 2-chloroquinoline analog (BDBM50420062, CHEMBL2046679), which shows a significantly weaker IC50 of 4.10E+4 nM in the same assay [1]. This represents an approximately 21.6-fold difference in potency.
| Evidence Dimension | KCNQ1/MINK channel antagonist activity (IC50) |
|---|---|
| Target Compound Data | 1.90E+3 nM (IC50) |
| Comparator Or Baseline | Analog BDBM50420062 / CHEMBL2046679: 4.10E+4 nM (IC50) |
| Quantified Difference | Target compound is ~21.6-fold more potent |
| Conditions | Antagonist activity assessed as inhibition of KCl-induced 86Rb+ efflux in KCNQ1/MINK-expressing CHO cells, 10 min incubation [1] |
Why This Matters
For research on cardiac ion channel modulation, this >20-fold potency difference directly impacts the effective concentration range required, making this compound a preferable starting point over the weaker analog for KCNQ1-targeted studies.
- [1] BindingDB Entry for BDBM50420073 (CHEMBL2047506) and BDBM50420062 (CHEMBL2046679). KCNQ1/MINK Antagonist Activity Assay. View Source
